molecular formula C10H13Cl2NO2 B1384115 Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride CAS No. 2060024-96-4

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride

Cat. No. B1384115
M. Wt: 250.12 g/mol
InChI Key: PSHVDLZPGMLPHT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “chloromethyl” and “methyl” groups are substituents on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, Bis(2-chloroethyl)amine hydrochloride is a powder solid with a melting point of 180-185 °C . Ethyl acetate, another related compound, is a colorless liquid with a sweet odor and a boiling point of 75-78 °C .

Scientific Research Applications

1. Reactions with Ammonia and Primary Amines

Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, a class of compounds related to Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride, have been studied for their reactions with ammonia and primary amines. These reactions yield 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones, showcasing the compound's utility in synthesizing heterocyclic structures (Nadzhafova, 2002).

2. Synthesis and Application in Organic Chemistry

Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a derivative of the focal compound, has been synthesized through an unexpected method involving the Friedländer reaction. This compound serves as a versatile building block in organic synthesis, particularly in Williamson ether synthesis and ester hydrolysis reactions, yielding a range of poly-functionalized quinolines (Li et al., 2020).

3. Reactions with Thiophenolates

Another research focus has been on the reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, with thiophenolates. This has led to the discovery of two pathways: ring expansion and nucleophilic substitution. The choice of pathway depends on factors such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010).

4. Functional Derivatives and Synthetic Applications

The condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with various nucleophiles has been explored, leading to the synthesis of functional derivatives. These derivatives include aryl pyridin-4-ylmethyl ethers and esters containing 1,2-azole fragments, demonstrating the compound's potential in creating diverse organic structures (Dikusar et al., 2018).

Safety And Hazards

Safety and hazards also depend on the specific compound. For instance, Bis(2-chloroethyl)amine hydrochloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects . Ethyl acetate is highly flammable and may cause serious eye irritation .

Future Directions

The future directions for such compounds would depend on their specific applications. They could potentially be used in various fields like medicine, organic synthesis, and more .

properties

IUPAC Name

ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11;/h4-5H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVDLZPGMLPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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